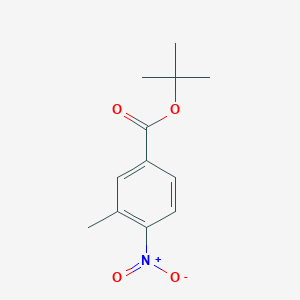

tert-Butyl 3-methyl-4-nitrobenzoate

カタログ番号 B127869

分子量: 237.25 g/mol

InChIキー: SWAVZCKLGYSSQN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US06127359

Procedure details

Benzenesulfonyl chloride (12.8 mL, 100 mmol) was added rapidly to a solution of 3-methyl-4-nitrobenzoic acid (9.06 g, 50 mmole) in dry pyridine (25 mL) at 40° C. The reaction was mildly exothermic. The cloudy, orange solution was stirred for 5 min, then t-butanol (4.7 mL, 50 mmole, 1 eq.) was added. After 1 h, the reddish-orange mixture was poured into ice/water (200 mL), and the resulting mixture was stirred briskly for 1 h. The solid was collected by suction filtration, washed with H2O, and dissolved in toluene (200 mL). The solution was dried (MgSO4) and filtered through a pad of silica gel eluting with toluene. Concentration gave the title compound as a yellow oil which crystallized under vacuum (9.67 g, 82%). TLC Rf 0.65 (4:1 toluene:hexane); 1H NMR (250 MHz, CDCl3) δ 7.85-8.10 (m, 3H), 2.61 (s, 3H), 1.60 (s, 9H); IR (CCl4) 1724, 1531, 1372, 1308, 1295, 1164, 1120, 843 cm-1 ; MS(ES) m/e 260.0 [M+Na]+, 238.0 [M+H]+.

[Compound]

Name

ice water

Quantity

200 mL

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

C1(S(Cl)(=O)=O)C=CC=CC=1.[CH3:11][C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][C:20]=1[N+:21]([O-:23])=[O:22])[C:15]([OH:17])=[O:16].[C:24](O)([CH3:27])([CH3:26])[CH3:25]>N1C=CC=CC=1>[CH3:11][C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][C:20]=1[N+:21]([O-:23])=[O:22])[C:15]([O:17][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:16]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

12.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)S(=O)(=O)Cl

|

|

Name

|

|

|

Quantity

|

9.06 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

4.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)O

|

Step Three

[Compound]

|

Name

|

ice water

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The cloudy, orange solution was stirred for 5 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

After 1 h

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the resulting mixture was stirred briskly for 1 h

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was collected by suction filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with H2O

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in toluene (200 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The solution was dried (MgSO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a pad of silica gel eluting with toluene

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentration

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=C(C(=O)OC(C)(C)C)C=CC1[N+](=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |